molecular formula C17H17ClN2O2 B2844625 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide CAS No. 250714-52-4

4-chloro-N-(4-morpholinophenyl)benzenecarboxamide

Cat. No.: B2844625
CAS No.: 250714-52-4
M. Wt: 316.79
InChI Key: OPXIRUMUJZPTLL-UHFFFAOYSA-N
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Description

4-chloro-N-(4-morpholinophenyl)benzenecarboxamide is a chemical compound with the molecular formula C17H17ClN2O2 It is known for its unique structure, which includes a morpholine ring attached to a phenyl group, and a chloro substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide typically involves the reaction of 4-chlorobenzoic acid with 4-morpholinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-morpholinophenyl)benzenecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzenecarboxamides.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

4-chloro-N-(4-morpholinophenyl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The morpholine ring and chloro substituent play crucial roles in its binding affinity and specificity. The compound can interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzyl bromide
  • 4-chlorothiophenol
  • 4-(4-morpholinyl)benzaldehyde

Uniqueness

4-chloro-N-(4-morpholinophenyl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-chloro-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-3-1-13(2-4-14)17(21)19-15-5-7-16(8-6-15)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXIRUMUJZPTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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